molecular formula C22H26O5 B1607165 (-)-Calanolide A CAS No. 163661-45-8

(-)-Calanolide A

Cat. No.: B1607165
CAS No.: 163661-45-8
M. Wt: 370.4 g/mol
InChI Key: NIDRYBLTWYFCFV-OAVHHTNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Calanolide A is a stereoisomer of the naturally occurring pyranocoumarin (+)-calanolide A, first isolated from the tropical rainforest tree Calophyllum lanigerum . While this compound shares the molecular formula C₂₂H₂₆O₅ and structural framework with its active enantiomer (+)-calanolide A, its stereochemical configuration at the C-10, C-11, and C-12 positions renders it biologically inactive against HIV-1 . The (+)-enantiomer, in contrast, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with EC₅₀ values of 0.1 µM against HIV-1 replication . Despite its inactivity, this compound remains a critical reference compound for understanding structure-activity relationships (SAR) in the calanolide family.

Chemical Reactions Analysis

Metabolic Reactions

(-)-Calanolide A undergoes enzymatic transformations in biological systems, primarily involving cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) .

2.1 Cytochrome P450-Mediated Oxidation

  • Primary Enzymes : CYP3A4 is the major isoform responsible for oxidation, with minor contributions from CYP2C .

  • Metabolites : Oxidation leads to hydroxylated derivatives (e.g., M5-2, M5-3) at the 4-propyl chain .

2.2 Reduction of the 12-Carbonyl Group

  • Reduction Pathway : The 12-carbonyl group undergoes reduction to form alcohol metabolites (e.g., M3-1, M3-2) .

  • Activity : Reduced metabolites exhibit 2–3× higher anti-HIV activity compared to the parent compound .

2.3 Oxidation of the 4-Propyl Chain

  • Hydroxylation : Oxidation at the 4-propyl chain generates metabolites with reduced anti-HIV activity .

  • Dehydrogenation : Dehydrogenated metabolites (e.g., M2-9) retain activity comparable to This compound .

Structural Modifications and Derivatives

F18 , a derivative of Calanolide A, undergoes similar metabolic pathways, highlighting the importance of structural features for activity .

Metabolic Pathway Effect on Activity Key Metabolites
Reduction of 12-carbonylEnhanced (2–3×)M3-1, M3-2
Oxidation of 4-propyl chainReduced M5-2, M5-3
DehydrogenationSimilar M2-9

Pharmacokinetic Parameters

Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) t₁/₂ (h)
80010.8 ± 0.618,821 ± 1,38419.8 ± 1.2

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (-)-Calanolide A, and what analytical methods validate its chiral purity?

this compound can be synthesized via a four-step approach starting from phloroglucinol, involving Pechmann reaction, Friedel-Crafts acylation, cyclization, and Luche reduction . Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are critical for isolating enantiomerically pure forms. Analytical validation includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. For chiral resolution, refer to methods involving trans-calanolide ketone intermediates .

Q. How does this compound inhibit HIV reverse transcriptase, and what experimental models are used to study its dual-binding mechanism?

this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds two distinct sites on the HIV-1 reverse transcriptase, disrupting its function . Experimental models include in vitro enzyme inhibition assays (e.g., fluorescence-based RT activity tests) and crystallography to map binding sites. Cell-based assays (e.g., MT-4 cell lines infected with HIV-1) quantify antiviral activity via p24 antigen reduction or viral load measurements.

Q. What standardized protocols ensure reproducibility in this compound bioactivity studies?

Follow guidelines for experimental rigor:

  • Controls : Include positive controls (e.g., AZT for RT inhibition) and solvent controls.
  • Data reporting : Provide detailed synthesis protocols, chromatographic conditions (HPLC gradients, column types), and statistical parameters (e.g., IC₅₀ values with confidence intervals) .
  • Replication : Report triplicate experiments with error bars (standard deviation) and use validated cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different HIV-1 strains?

Discrepancies may arise from viral subtype variability or resistance mutations. Methodological solutions include:

  • Strain-specific profiling : Test against HIV-1 clades (e.g., subtype B vs. C) using pseudotyped viruses.
  • Resistance selection experiments : Serial passage of HIV-1 in escalating Calanolide A concentrations to identify mutations (e.g., RT Y181C) .
  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for heterogeneity .

Q. What transcriptomic and molecular biology approaches identify biosynthetic pathways for this compound in Calophyllum species?

  • Transcriptome mining : Use RNA-seq data from C. brasiliense to identify candidate genes (e.g., cytochrome P450s, prenyltransferases) involved in coumarin biosynthesis .
  • Heterologous expression : Clone putative genes into model organisms (e.g., Saccharomyces cerevisiae) to validate enzyme activity.
  • Isotopic labeling : Track ¹³C-labeled precursors in plant tissues to elucidate pathway intermediates .

Q. What statistical methods address variability in this compound’s phytochemical yield across environmental conditions?

  • Non-parametric tests : Use Kruskal-Wallis for non-normally distributed data (e.g., calanolide content in soil nutrient studies) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate soil parameters (N, P, K levels) with calanolide production.
  • Experimental design : Implement factorial designs to test interactions between light exposure, nutrient availability, and yield .

Q. Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s off-target effects in host cells?

  • High-throughput screening : Use cytotoxicity assays (MTT, LDH release) across human cell lines (e.g., HepG2, HEK293).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Mass spectrometry to detect protein interaction partners beyond RT .

Q. What strategies optimize enantiomeric purity during this compound synthesis?

  • Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution (e.g., lipases) .
  • Chromatographic separation : Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for selective crystal growth of the desired enantiomer .

Q. Data Reporting and Reproducibility

Q. What metadata is essential for publishing this compound research in compliance with journal guidelines?

  • Synthesis : Document reaction conditions (temperature, solvent ratios, catalysts).
  • Characterization : Include NMR shifts, HPLC chromatograms, and MS spectra in supplementary materials .
  • In vitro/in vivo studies: Specify cell lines, HIV-1 strains, and animal models (e.g., SCID-hu mice) .

Q. How can researchers address batch-to-batch variability in this compound samples?

  • Quality control : Implement LC-MS batch testing with acceptance criteria (e.g., ≥95% purity).
  • Stability studies : Monitor degradation under stress conditions (heat, light) using accelerated stability protocols .

Comparison with Similar Compounds

The calanolide family includes natural derivatives (e.g., calanolide B, costatolide) and synthetic analogs (e.g., F18, 10-chloromethyl-11-demethyl-12-oxo-calanolide A). Below is a detailed comparison:

Natural Derivatives

Compound Source Anti-HIV-1 EC₅₀ (µM) Anti-TB Activity Key Features
(+)-Calanolide A Calophyllum lanigerum 0.1 Active against drug-resistant Mtb First NNRTI from natural sources; effective against NNRTI-resistant HIV-1 strains (e.g., Y181C) .
Calanolide B Calophyllum seed oil 0.4 Comparable to (+)-calanolide A More abundant in nature; lower anti-HIV potency than (+)-calanolide A; inactive against HIV-2 .
Costatolide Calophyllum cerasiferum 0.1–0.4 Not reported Synergistic with nucleoside RT inhibitors (NRTIs); distinct resistance profile (RT mutations: L100I, Y188H) .
Dihydrocostatolide Synthetic modification 0.11 Not reported Improved metabolic stability; retains activity against clinical HIV-1 clades .

Key Research Findings

Stereochemical Specificity: Only (+)-calanolide A exhibits anti-HIV activity due to optimal binding to the NNRTI pocket of HIV-1 RT. (-)-Calanolide A and synthetic racemic mixtures are inactive .

Resistance Profiles: (+)-Calanolide A selects for RT mutations (T139I, L187F) distinct from other NNRTIs (e.g., nevirapine: Y181C) . Costatolide and dihydrocostatolide show cross-resistance to efavirenz-resistant strains but remain active against K103N mutants .

Dual Anti-HIV/TB Activity: (+)-Calanolide A inhibits Mycobacterium tuberculosis (MIC: 0.5–1 µg/mL), including rifampin-resistant strains, via a mechanism distinct from rifampin .

Pharmacokinetics: (+)-Calanolide A has a Tₘₐₓ of 2.4–5.2 hours in humans, but food increases pharmacokinetic variability. Dihydro derivatives (e.g., dihydrocostatolide) exhibit reduced epimerization to inactive forms .

Clinical Status

  • Synthetic analog F18 is a leading candidate with nanomolar potency and improved druggability .

Preparation Methods

Key Intermediate Synthesis: Chromene 4

The synthesis of (-)-Calanolide A begins with the preparation of a crucial intermediate, chromene 4. This intermediate is synthesized through an aldol condensation and cyclization sequence starting from readily available materials such as ethyl butyrylacetate and phloroglucinol.

  • Aldol Reaction : Ethyl butyrylacetate and phloroglucinol are combined in a mole ratio ranging approximately from 0.9:1 to 3:1 under acidic conditions (e.g., 50% sulfuric acid or p-toluenesulfonic acid).
  • Cyclization : The aldol product (7b) undergoes acid-catalyzed cyclization to yield chromanone 7 and a dimethyl derivative (7a) in a roughly 1:1 ratio. Optimized conditions can favor chromanone 7 formation with yields up to 48%.

Conversion to this compound via Luche Reduction

Chromanone 7 is subjected to Luche reduction, a stereoselective reduction method using sodium borohydride in the presence of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a metal additive. This step is critical for establishing the desired stereochemical configuration of this compound.

  • Reducing Agent : Sodium borohydride (NaBH4), typically used in 2 to 4 moles per mole of chromanone 7.
  • Metal Additive : CeCl3·7H2O, used in 0.5 to 1 mole per mole of NaBH4, enhances selectivity and yield.
  • Solvent and Workup : The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and purified by silica gel chromatography using ethyl acetate/hexane mixtures.

Chiral Resolution of (±)-Calanolide A

Since the initial synthesis produces racemic (±)-Calanolide A, chiral resolution is necessary to isolate the optically pure this compound.

  • Preparative Chiral HPLC : One method involves chromatographic separation on a chiral stationary phase, which can separate enantiomers effectively.
  • Enzymatic Resolution : A preferred method uses enzyme-catalyzed acylation or hydrolysis to selectively modify one enantiomer, allowing separation by conventional chromatography.
    • Enzymes used include various lipases such as lipase PS (Pseudomonas species), lipase CC (Candida cylindracea), and others.
    • Immobilized enzymes on supports like cellite or molecular sieves improve reaction efficiency.
    • For example, lipase PS-13 (Sigma) is favored for selective acylation of the racemate.

Alternative Synthetic Routes and Analogues

Research has explored modifications to the Calanolide A structure, particularly targeting the C-ring to simplify synthesis and reduce chiral centers:

  • Ring C-Opened Analogues : Bioinspired pyrano[2,3-f]coumarin scaffolds have been synthesized as analogues with anti-HIV activity, employing selective acylation and cross-coupling reactions to diversify the structure.
  • Aldol and Mitsunobu Reactions : Enantiomerically pure intermediates such as (+)-14 and (-)-14 can be obtained via enzymatic acylation and then cyclized by Mitsunobu reactions to form chromanones, which are further reduced to yield optically active Calanolide A.

Summary Table of Preparation Steps for this compound

Step No. Reaction/Process Key Reagents/Conditions Outcome/Yield Notes
1 Aldol condensation Ethyl butyrylacetate + phloroglucinol, acid Aldol product 7b Acidic conditions: 50% H2SO4 or TsOH
2 Cyclization Acid catalysis (50% H2SO4 or TsOH) Chromanone 7 (48% yield) Produces chromanone 7 and dimethyl derivative 7a
3 Luche reduction NaBH4 + CeCl3·7H2O, ethyl acetate extraction This compound intermediate Stereoselective reduction step
4 Chiral resolution Preparative chiral HPLC or enzymatic acylation Optically pure this compound Enzymes: lipase PS-13 preferred
5 Purification Silica gel chromatography Pure compound Solvent: ethyl acetate/hexane mixtures

Research Findings and Practical Considerations

  • The use of CeCl3·7H2O with NaBH4 significantly improves the stereoselectivity and yield of the reduction step, making it a preferred choice in large-scale synthesis.
  • Enzymatic resolution offers a practical and scalable approach to obtaining optically pure this compound, with lipase PS-13 showing high selectivity and efficiency.
  • Modifications of the Calanolide A structure, especially at the C-ring, reduce synthetic complexity and may enhance pharmacological profiles, as demonstrated by pyrano[2,3-f]coumarin analogues.
  • The Mitsunobu reaction is a key step in cyclizing intermediates to chromanones, which are then stereoselectively reduced to yield the final active compound.

Properties

CAS No.

163661-45-8

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1

InChI Key

NIDRYBLTWYFCFV-OAVHHTNSSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Key on ui other cas no.

163661-45-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthetic (±)-1 was resolved into enantiomers, (+)-calanolide A and (-)-calanolide A, by preparative HPLC16. Thus, using a normal phase silica gel HPLC column (250 mm×4.6 mm I.D. Zorbasil, 5 μm particle size, MAC-MOD Analytical, Inc., Pa., U.S.A.), the synthetic (±)-1 appeared as one peak with a retention time of 10.15 minutes when hexane/ethyl acetate (70:30) was used as the mobile phase at a flow rate of 1.5 mL/min and a wavelength of 290 nm was used as the uv detector setting. However, on a chiral HPLC column packed with amylose carbamate (250 mm×4.6 mm I.D. Chiralpak AD, 10 μm particle size, Chiral Technologies, Inc., Pa., U.S.A.), two peaks with retention times of 6.39 and 7.15 minutes in a ratio of 1:1 were observed at a flow rate of 1.5 mL/min. The mobile phase was hexane/ethanol (95:5) and the uv detector was set at a wavelength of 254 nm. These two components were separated using a semi-preparative chiral HPLC column, providing the pure enantiomers of calanolide A. The chemical structures of the separated enantiomers, which were assigned based on their optical rotations and compared with the reported natural product, were characterized by spectroscopic data. HPLC chromatograms of (±)-calanolide A and its optical forms are shown in FIG. 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amylose carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The synthetic (±)-1 was resolved into enantiomers, (±)-calanolide A and (-) calanolide A, by preparative HPLC. Thus, using a normal phase silica gel HPLC column (250 mm×4.6 mm I.D. Zorbasil, 5 μm particle size, MAC-MOD Analytical, Inc., PA, USA), the synthetic (±)-1 appeared as one peak with a retention time of 10.15 minutes when hexane/ethyl acetate (70:30) was used as the mobile phase at a flow rate of 1.5 mL/min and a wavelength of 290 nm was used as the uv detector setting. However, on a chiral HPLC column packed with amylose carbamate (250 mm×4.6 mm I.D. Chiralpak AD, 10 μm particle size, Chiral Technologies, Inc., PA, USA), two peaks with retention times of 6.39 and 7.15 minutes in a ratio of 1:1 were observed at a flow rate of 1.5 mL/min. The mobile phase was hexane/ethanol (95:5) and the uv detector was set at a wavelength of 254 nm. These two components were separated using a semi-preparative chiral HPLC column, providing the pure enantiomers of calanolide A. The chemical structures of the separated enantiomers, which were assigned based on their optical rotations and compared with the reported natural product, were characterized by spectroscopic data. HPLC chromatograms (±)-calanolide A and its optical forms are shown in FIG. 6.
[Compound]
Name
(±)-calanolide A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amylose carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.